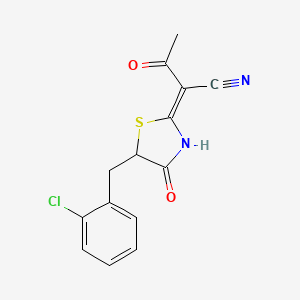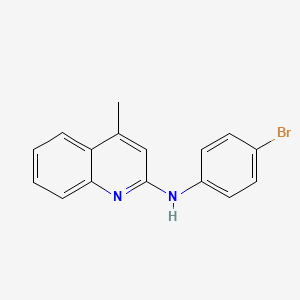![molecular formula C10H12Cl2N4 B2539912 [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2379971-43-2](/img/structure/B2539912.png)
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chloro-substituted phenyl group, and a methanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Chloro-Substituted Phenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chloro-2-methylphenyl group.
Attachment of the Methanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.
Biological Probes: It is used as a probe to study biological processes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biochemical and physiological effects, depending on the target and the pathway involved.
Comparación Con Compuestos Similares
4-Chloromethcathinone: A stimulant drug with a similar chloro-substituted phenyl group.
1-(4-chlorophenyl)-1H-1,2,3-triazole: A compound with a similar triazole ring structure.
Uniqueness:
Structural Features: The presence of both the triazole ring and the methanamine moiety makes [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride unique compared to other similar compounds.
Chemical Properties: Its specific chemical properties, such as reactivity and stability, distinguish it from other compounds with similar structures.
Propiedades
IUPAC Name |
[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4.ClH/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15;/h2-4,6H,5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZUHDBQAWZOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2539835.png)
![N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2539837.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2539838.png)
![2-(2-methylphenyl)-5-(4-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2539839.png)
![3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2539841.png)
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B2539842.png)
![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)
![2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid](/img/structure/B2539846.png)
![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)


